1-(3-Fluoro-4-nitrophenyl)piperazine
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Overview
Description
1-(3-Fluoro-4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety. The compound’s molecular formula is C10H12FN3O2, and it has a molecular weight of 225.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-nitrophenyl)piperazine can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 3-fluoro-4-nitroaniline is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Major Products Formed
Reduction: 1-(3-Fluoro-4-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of the piperazine ring.
Scientific Research Applications
1-(3-Fluoro-4-nitrophenyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)piperazine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorine and nitro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further studies are required to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(3-Chloro-4-nitrophenyl)piperazine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
1-(3-Bromo-4-nitrophenyl)piperazine: Contains a bromine atom, which may affect its chemical behavior and biological activity.
Uniqueness
1-(3-Fluoro-4-nitrophenyl)piperazine is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in various redox reactions .
Properties
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-9-7-8(1-2-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPLPMFHSPEMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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